2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C20H16Cl2N2O4. It is known for its unique structure, which includes two methoxyanilino groups attached to a dichlorocyclohexa-diene-dione core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Scientific Research Applications
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with different positions of the methoxy groups.
2,5-Dichloro-3,6-bis(2,6-dimethylmorpholin-4-yl)-1,4-benzoquinone: Different substituents on the benzoquinone core.
2,5-Dihydroxy-1,4-benzoquinone: Lacks the methoxyanilino groups but has similar redox properties .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
13437-25-7 |
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Molecular Formula |
C20H16Cl2N2O4 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3 |
InChI Key |
FMMAUQCYFYYBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
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